Cas no 26116-56-3 (Erythromycylamine)

Erythromycylamine structure
商品名:Erythromycylamine
Erythromycylamine 化学的及び物理的性質
名前と識別子
-
- Erythromycin,9-amino-9-deoxo-, (9S)-
- Erythromycylamine
- (9S)-erythromycylamine
- (9S)-erythromycylamine A
- 9-((2S)-3-Hydroxy-2-phosphonylmethoxypropyl)-6-oxopurine
- 9-(S)-(3-hydroxy-2-phosphonylmethoxypropyl)hypoxanthine
- 9(S)-Erythromycylamine
- 9-(S)-erythromycylamine A
- 9-[(2S)-3-Hydroxy-2-phosphonylmethoxypropyl]-6-oxopurine
- AC1L9PY9
- Phosphonic acid, ((2-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-(hyd
- Phosphonic acid, [[2-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-, (S)-
- (9S)-9-Amino-9-deoxoerythromycin
- 9-Epierythromycylamine
- Epierythromycyl-A-amine
- (9S)-erythromycyclamine
- YX9KV1OMA4
- 9-Amino-9-deoxoerythromycin
- 9-Amino-9-deoxo-erythromycin, stereoisomer
- Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI)
- Erythromycin, 9-amino-9-deoxo-, stereoisomer
- AC-28327
- DTXSID00180750
- CS-15835
- (3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one
- LY-24410
- (9S)-9-Deoxy-9-aminoerythromycin A
- D95598
- SCHEMBL13681694
- AKOS037651084
- HY-W055872
- UNII-YX9KV1OMA4
- MFCD00872156
- RAN-2-YL]OXY}-14-ETHYL-7,12,13-TRIHYDROXY-4-{[(2R,4R,5S,6S)-5-HYDROXY-4-METHOXY-4,6-DIMETHYLTETRAHYDRO-2H-PYRAN-2-YL]OXY
- EC 406-790-7
- (3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one (non-preferred name)
- BRN 4241492
- (3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
- Q27144058
- CHEBI:73708
- ERN
- CHEMBL290242
- (3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-AMINO-6-{[(2S,3R,4S,6R)-4-(DIMETHYLAMINO)-3-HYDROXY-6-METHYLTETRAHYDRO-2H-PY RAN-2-YL]OXY}-14-ETHYL-7,12,13-TRIHYDROXY-4-{[(2R,4R,5S,6S)-5-HYDROXY-4-METHOXY-4,6-DIMETHYLTETRAHYDRO-2H-PYRAN-2-YL]OXY }-3,5,7,9,11,13-HEXAMETHYLOXACYCLOTETRADECAN-2-ONE
- J-016261
- LY-024410
- 26116-56-3
- CS-0047729
- (3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-AMINO-6-{[(2S,3R,4S,6R)-4-(DIMETHYLAMINO)-3-HYDROXY-6-METHYLTETRAHYDRO-2H-PY
- }-3,5,7,9,11,13-HEXAMETHYLOXACYCLOTETRADECAN-2-ONE
- EX-A5468
- (9S)-9-amino-9-deoxyerythromycin
- Erythromycin, 9-amino-9-deoxo-, (9S)-
- BDBM50417963
- BRL-42852ER
- XCLJRCAJSCMIND-JCTYMORFSA-N
-
- MDL: MFCD00872156
- インチ: 1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
- InChIKey: XCLJRCAJSCMIND-JCTYMORFSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])(C([H])([H])[C@@]([H])(C([H])([H])[H])O1)N(C([H])([H])[H])C([H])([H])[H])O[H])[C@]1([H])[C@@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])C(=O)O[C@]([H])(C([H])([H])C([H])([H])[H])[C@](C([H])([H])[H])([C@@]([H])([C@@]([H])(C([H])([H])[H])[C@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])[C@@]1(C([H])([H])[H])O[H])N([H])[H])O[H])O[H])O[C@@]1([H])C([H])([H])[C@](C([H])([H])[H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H]
- BRN: 4241492
計算された属性
- せいみつぶんしりょう: 734.49300
- どういたいしつりょう: 734.49287567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 14
- 重原子数: 51
- 回転可能化学結合数: 7
- 複雑さ: 1140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 19
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 203
じっけんとくせい
- ゆうかいてん: 123-127°C
- PSA: 202.86000
- LogP: 2.24410
Erythromycylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E653400-1mg |
Erythromycylamine |
26116-56-3 | 1mg |
$ 155.00 | 2023-09-07 | ||
TRC | E653400-2mg |
Erythromycylamine |
26116-56-3 | 2mg |
$283.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75140-500ug |
Erythromycylamine |
26116-56-3 | 98% | 500ug |
¥1396.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75140-1mg |
Erythromycylamine |
26116-56-3 | 98% | 1mg |
¥2229.00 | 2022-04-26 | |
TRC | E653400-5mg |
Erythromycylamine |
26116-56-3 | 5mg |
$ 685.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391546-1 mg |
Erythromycylamine, |
26116-56-3 | ≥98% | 1mg |
¥1,504.00 | 2023-07-11 | |
1PlusChem | 1P00C3LO-250mg |
(9S)-9-Amino-9-deoxoerythromycin |
26116-56-3 | 95% | 250mg |
$178.00 | 2023-12-18 | |
Aaron | AR00C3U0-100mg |
(9S)-9-AMINO-9-DEOXOERYTHROMYCIN |
26116-56-3 | 95% | 100mg |
$48.00 | 2025-01-24 | |
MedChemExpress | HY-W055872-5mg |
Erythromycylamine |
26116-56-3 | 5mg |
¥4500 | 2024-04-18 | ||
BioAustralis | BIA-E1517-1mg |
Erythromycylamine |
26116-56-3 | >95% by HPLC | 1mg |
$145.00 | 2024-07-19 |
Erythromycylamine 関連文献
-
1. The conformational analysis of derivatives of erythromycin A. X-Ray crystallographic and nuclear magnetic resonance spectroscopic studies of (E)-11-O-(2-dimethylaminoethoxy)methyl-9-deoxo-9-methoxyiminoerythromycin AJeremy R. Everett,Ian K. Hatton,Eric Hunt,John W. Tyler,David J. Williams J. Chem. Soc. Perkin Trans. 2 1989 1719
-
2. The chemistry of erythromycin. Reactions of erythromycin A imine and its 6-methyl ether with aldehydes and hydrazinesJ. Sydney Davies,Eric Hunt,Iskander I. Zomaya J. Chem. Soc. Perkin Trans. 1 1990 1409
-
3. Substituent effects on the pK a values and rates of hydrolysis of arylmethylene-erythromycylaminesAnthony F. Cockerill,M. F. Ellis,David M. Rackham,Eric Wildsmith a values and rates of hydrolysis of arylmethylene-erythromycylamines. Anthony F. Cockerill M. F. Ellis David M. Rackham Eric Wildsmith J. Chem. Soc. Perkin Trans. 2 1973 173
-
4. NMR spectroscopic and X-ray crystallographic studies on the structure, stereochemistry and conformation of a series of 9,11-cyclic aminals of (9S)-9-N-methylerythromycylamine AJ. Sydney Davies,Jeremy R. Everett,Ian K. Hatton,Eric Hunt,John W. Tyler,Iskander I. Zomaya,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Perkin Trans. 2 1991 201
-
Tao Zhou,Yongmin Ma,Xiaole Kong,Robert C. Hider Dalton Trans. 2012 41 6371
-
6. Novel conformations of erythromycin antibiotics: the conformational analysis of erythromycin A and (9S)-9-hydroxy-9-deoxoerythromycin A by n.m.r. spectroscopyJeremy R. Everett,John W. Tyler J. Chem. Soc. Chem. Commun. 1987 815
-
7. Index pages
-
8. The conformational analysis of three derivatives of erythromycin A: (9S)-9-hydroxy-9-deoxoerythromycin A, (9S)-9,11-O-isopropylidene-9-deoxoerythromycin A, and (9S)-erythromycylamine A by nuclear magnetic resonance spectroscopy and molecular modellingJeremy R. Everett,John W. Tyler J. Chem. Soc. Perkin Trans. 2 1988 325
-
9. A conformational exploration of the protonated and unprotonated macrolide antibiotic roxithromycin: comparative study by molecular dynamics and NMR spectroscopy in solutionJosyane Gharbi-Benarous,Patrick Ladam,Marcel Delaforge,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 1992 1989
-
Robert C. Hider,Xiaole Kong Nat. Prod. Rep. 2010 27 637
推奨される供給者
Amadis Chemical Company Limited
(CAS:26116-56-3)Erythromycylamine

清らかである:99%
はかる:200mg
価格 ($):162.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:26116-56-3)(9S)-9-Amino-9-deoxoerythromycin

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ